molecular formula C16H14N2O2 B089327 2-Ethyl-3-phenylquinoxaline 1,4-dioxide CAS No. 15034-22-7

2-Ethyl-3-phenylquinoxaline 1,4-dioxide

Cat. No. B089327
CAS RN: 15034-22-7
M. Wt: 266.29 g/mol
InChI Key: PNCGHFYGKVTCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-phenylquinoxaline 1,4-dioxide, commonly known as EPOQ, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. EPOQ is a versatile molecule that possesses unique physicochemical properties, such as high stability, low toxicity, and excellent solubility, which make it an attractive candidate for use in a wide range of applications.

Mechanism Of Action

The mechanism of action of EPOQ is complex and multifaceted. In cancer cells, EPOQ has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. In neurodegenerative diseases, EPOQ has been shown to protect neurons from oxidative stress, inflammation, and apoptosis by activating various neuroprotective pathways, including the Nrf2 pathway and the PI3K/Akt pathway.

Biochemical And Physiological Effects

EPOQ has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, EPOQ has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote cell death by targeting various molecular targets, including DNA, RNA, and proteins. In neurodegenerative diseases, EPOQ has been shown to improve cognitive function, reduce oxidative stress, and enhance neurotrophic factor expression by modulating various biochemical pathways, including the BDNF/TrkB pathway and the CREB pathway.

Advantages And Limitations For Lab Experiments

EPOQ possesses several advantages as a research tool, including its high stability, low toxicity, and excellent solubility. However, EPOQ also has some limitations, such as its relatively high cost, limited availability, and potential for off-target effects.

Future Directions

There are several future directions for research on EPOQ. In medicinal chemistry, future studies could focus on the synthesis and evaluation of novel EPOQ derivatives with improved pharmacological properties, such as increased potency and selectivity. In pharmacology, future studies could investigate the potential of EPOQ as a therapeutic agent for the treatment of other diseases, such as diabetes and cardiovascular disease. In material science, future studies could explore the use of EPOQ as a building block for the synthesis of novel functional materials with unique properties, such as stimuli-responsive materials and self-healing materials.

Synthesis Methods

The synthesis of EPOQ can be achieved through various methods, including the oxidation of 2-ethyl-3-phenylquinoxaline with hydrogen peroxide, the reaction of 2-ethyl-3-phenylquinoxaline with potassium permanganate, and the reaction of 2-ethyl-3-phenylquinoxaline with lead tetraacetate. Among these methods, the oxidation of 2-ethyl-3-phenylquinoxaline with hydrogen peroxide is the most commonly used method due to its simplicity, efficiency, and high yield.

Scientific Research Applications

EPOQ has been extensively studied for its potential applications in various fields. In medicinal chemistry, EPOQ has been shown to exhibit potent antitumor, anti-inflammatory, and neuroprotective activities. In pharmacology, EPOQ has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. In material science, EPOQ has been used as a building block for the synthesis of various functional materials, such as conducting polymers and porous materials.

properties

CAS RN

15034-22-7

Product Name

2-Ethyl-3-phenylquinoxaline 1,4-dioxide

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-ethyl-4-oxido-2-phenylquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C16H14N2O2/c1-2-13-16(12-8-4-3-5-9-12)18(20)15-11-7-6-10-14(15)17(13)19/h3-11H,2H2,1H3

InChI Key

PNCGHFYGKVTCDV-UHFFFAOYSA-N

SMILES

CCC1=C([N+](=O)C2=CC=CC=C2N1[O-])C3=CC=CC=C3

Canonical SMILES

CCC1=C([N+](=O)C2=CC=CC=C2N1[O-])C3=CC=CC=C3

synonyms

2-Ethyl-3-phenylquinoxaline 1,4-dioxide

Origin of Product

United States

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